

Precision Synthesis of 5-Hydroxy-2'-methoxyflavone: Application Note & Protocol

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Compound of Interest

Compound Name: 5-Hydroxy-2'-methoxyflavone

Cat. No.: B1634687

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Executive Summary

This application note details the synthesis of **5-hydroxy-2'-methoxyflavone**, a bioactive flavonoid scaffold with potential pharmaceutical applications ranging from antioxidant activity to kinase inhibition. The protocol utilizes a robust, two-step convergent strategy: a Claisen-Schmidt condensation to generate the chalcone intermediate, followed by an iodine-mediated oxidative cyclization in DMSO. This guide prioritizes reproducibility, offering optimized stoichiometry, mechanistic insights, and troubleshooting parameters to ensure high yield and purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the C6-C3-C6 flavonoid skeleton. The 5-hydroxyl group is critical for biological activity, often serving as a hydrogen-bond donor in protein-ligand interactions.

Strategic Disconnections

- **C2-O1 Bond Formation (Cyclization):** The pyranone C-ring is formed via oxidative cyclization of a 2'-hydroxychalcone precursor.

- C2-C3 Bond Formation (Condensation): The chalcone is assembled via an aldol condensation between an acetophenone and a benzaldehyde.

Starting Materials:

- Fragment A (A-Ring): 2,6-Dihydroxyacetophenone (2,6-DHAP). The symmetry of this molecule ensures that reaction at either hydroxyl group yields the same 5-hydroxy product.
- Fragment B (B-Ring): 2-Methoxybenzaldehyde (o-Anisaldehyde).

Figure 1: Retrosynthetic pathway showing the convergent assembly of the flavone core.

Step 1: Claisen-Schmidt Condensation[1][2]

This step involves the base-catalyzed condensation of 2,6-dihydroxyacetophenone with 2-methoxybenzaldehyde.

Mechanistic Insight

The reaction proceeds via an enolate ion formed at the acetyl group of 2,6-DHAP. The presence of the ortho-hydroxyl groups facilitates the reaction but also requires careful pH control to prevent polymerization. The resulting intermediate is a 2',6'-dihydroxychalcone. The 6'-hydroxyl group (which becomes the 5-OH in the flavone) forms a strong intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the molecule but reducing the reactivity of the carbonyl carbon.

Protocol: Synthesis of 2',6'-Dihydroxy-2-methoxychalcone

Reagents & Equipment:

- 2,6-Dihydroxyacetophenone (10 mmol, 1.52 g)
- 2-Methoxybenzaldehyde (10 mmol, 1.36 g)
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (40% aqueous solution)
- Ethanol (95% or absolute)

- HCl (6M) for neutralization
- Ice bath, magnetic stirrer, suction filtration setup.

Procedure:

- **Dissolution:** In a 100 mL round-bottom flask, dissolve 1.52 g of 2,6-dihydroxyacetophenone and 1.36 g of 2-methoxybenzaldehyde in 15 mL of ethanol.
- **Catalysis:** Cool the mixture to 0–5°C in an ice bath. Add 10 mL of 40% aqueous KOH dropwise with vigorous stirring. The solution will turn deep orange/red, indicating the formation of the phenoxide/enolate species.
- **Reaction:** Allow the reaction to stir at room temperature for 24–48 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]
- **Quenching:** Pour the reaction mixture into 100 g of crushed ice containing dilute HCl. Acidify until pH ~2. A yellow-orange precipitate (the chalcone) will form immediately.
- **Isolation:** Filter the solid under vacuum. Wash copiously with cold water to remove salts and excess acid.
- **Purification:** Recrystallize from ethanol.
 - Expected Yield: 70–85%
 - Appearance: Yellow to orange needles.

Critical Control Point:

- **Temperature:** Do not heat the reaction. Higher temperatures promote the Cannizzaro reaction of the aldehyde or polymerization of the chalcone.

Step 2: Oxidative Cyclization

The conversion of 2'-hydroxychalcones to flavones is efficiently achieved using Iodine in DMSO.[2] This method is superior to SeO₂ for sensitive substrates and typically provides higher yields for 5-hydroxy derivatives.

Mechanistic Insight

Iodine acts as a Lewis acid to activate the Michael acceptor system and facilitates the intramolecular attack of the 2'-hydroxyl group onto the

-carbon. Subsequent oxidative dehydrogenation (loss of HI) aromatizes the C-ring to yield the flavone. DMSO serves as both the solvent and an oxidant co-factor.

Protocol: Cyclization to 5-Hydroxy-2'-methoxyflavone

Reagents & Equipment:

- 2',6'-Dihydroxy-2-methoxychalcone (from Step 1) (5 mmol)
- Iodine (I₂) (catalytic to stoichiometric, typically 0.1 – 0.5 eq is sufficient, though some protocols use 1 eq for speed)
- Dimethyl sulfoxide (DMSO) (10 mL)
- Sodium Thiosulfate (saturated aq. solution)
- Reflux condenser, oil bath.

Procedure:

- Setup: Dissolve 5 mmol of the chalcone in 10 mL of DMSO in a 50 mL round-bottom flask.
- Addition: Add a crystal of Iodine (approx. 50-100 mg).
- Heating: Heat the mixture to 130–140°C for 2–4 hours.
 - Note: The reaction progress can be monitored by TLC.^[1] The chalcone spot will disappear, and a less polar fluorescent spot (flavone) will appear.
- Work-up: Cool the mixture to room temperature. Pour into 50 mL of crushed ice.
- Quenching: Add saturated sodium thiosulfate solution dropwise with stirring until the brown color of iodine disappears.

- Isolation: The flavone will precipitate as a pale yellow or off-white solid. Filter the solid.[1][3]
- Purification: Recrystallize from methanol or a chloroform/hexane mixture. For high purity, silica gel column chromatography (Hexane:EtOAc gradient) may be required.

Figure 2: Operational workflow for the two-step synthesis.

Characterization & Data Analysis

Verification of the **5-hydroxy-2'-methoxyflavone** structure is performed via NMR and MS.

Expected Analytical Data

Parameter	Signal Characteristics	Structural Assignment
^1H NMR (DMSO- d_6)	δ 12.5 - 12.8 ppm (s, 1H)	5-OH (Chelated OH, diagnostic singlet)
δ 6.5 - 6.8 ppm (s, 1H)	H-3 (Characteristic of Flavone C-ring)	
δ 3.8 - 3.9 ppm (s, 3H)	-OCH ₃ (Methoxy group on B-ring)	
δ 6.0 - 7.5 ppm (m, Ar-H)	Aromatic protons (A & B rings)	
IR Spectroscopy	\sim 1650 cm^{-1}	C=O (Carbonyl, shifted due to H-bonding)
\sim 3400 cm^{-1} (broad)	-OH stretch	
Mass Spectrometry	[M+H] ⁺ peak	Consistent with molecular weight

Interpretation: The most critical spectral feature is the downfield singlet around 12.5 ppm in the ^1H NMR. This indicates the 5-OH proton is involved in a strong intramolecular hydrogen bond with the C4 carbonyl, confirming the flavone structure and the retention of the hydroxyl group.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield (Step 1)	Incomplete condensation or Cannizzaro reaction.	Increase reaction time (up to 72h). Ensure KOH concentration is sufficient (40-50%). Keep temp < 10°C during addition.
Oily Product (Step 1)	Impurities or solvent retention.	Triturate the oil with ice-cold water or ethanol. If persistent, extract with EtOAc and recrystallize.
Incomplete Cyclization	Insufficient heat or iodine.	Increase temp to 140°C. Add slightly more iodine (up to 0.5 eq).
Dark/Tarry Product	Polymerization or oxidation.	Use fresh DMSO. Ensure inert atmosphere (N ₂) during heating if scaling up.

References

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